vitelline protein B2
Description
Properties
CAS No. |
148591-68-8 |
|---|---|
Molecular Formula |
C7H12O4 |
Synonyms |
vitelline protein B2 |
Origin of Product |
United States |
Molecular Genetics and Transcriptional Regulation of Vitelline Protein B2
Vitelline Protein B2 Gene Structure and Organization Studies
The genetic blueprint for this compound is encoded within the organism's DNA. Studies into its gene structure reveal key insights into how its production is organized and regulated. The fundamental components of a eukaryotic gene are exons, which are the coding sequences, and introns, the non-coding sequences that are removed during RNA processing unacademy.com.
The arrangement of exons and introns within a gene can vary significantly. In the diamondback moth, Plutella xylostella, the gene for a vitelline membrane protein, PxVMP26, was found to be a single exon gene, meaning it lacks introns entirely mdpi.com.
The physical location of a gene on a chromosome, its locus, is also a critical aspect of its organization. Research has identified the loci for several vitelline protein genes. In Drosophila melanogaster, one vitelline membrane protein (VMP) gene is located on the second chromosome in region 32E nih.gov. Another Drosophila gene, palisade (psd), which is also a component of the vitelline membrane, is found in a gene cluster at position 26A on the second chromosome, alongside the genes for two other major vitelline membrane proteins, sV17 and sV23 sdbonline.org. In the ascidian Ciona intestinalis, a vitelline coat protein gene, v-Themis-B2, resides on chromosome 7q researchgate.net.
| Organism | Gene Name | Gene Locus | Reference |
|---|---|---|---|
| Drosophila melanogaster | Vitelline Membrane Protein (VMP) | Chromosome 2, Region 32E | nih.gov |
| Drosophila melanogaster | palisade (psd) | Chromosome 2, Region 26A | sdbonline.org |
| Ciona intestinalis | v-Themis-B2 | Chromosome 7q | researchgate.net |
The complexity of vitelline protein composition is often enhanced by the presence of multiple gene copies and the generation of various protein isoforms from a single gene. In the liver fluke Fasciola hepatica, sequencing of cDNAs revealed at least two distinct messenger RNAs (mRNAs) that code for vitelline protein B1 (vpB1) and this compound (vpB2) nasa.govnih.gov. These two proteins show significant divergence, with a 33% variation in their amino acid sequences nasa.gov.
Further analysis in F. hepatica using Southern blotting indicated the existence of at least six gene copies for the 31 kDa vitelline protein nasa.gov. This genetic multiplicity, combined with potential alternative post-transcriptional splicing, contributes to the observed microheterogeneity of vitelline protein B nih.govnih.gov. Similarly, in humans, the gene for vitelline membrane outer layer protein 1 (VMO1) produces four different isoforms through alternative splicing uniprot.org.
| Organism | Protein | Key Findings | Reference |
|---|---|---|---|
| Fasciola hepatica | Vitelline Protein B (vpB) | At least 2 distinct mRNAs (vpB1, vpB2); at least 6 gene copies for the 31 kDa protein. | nasa.govnih.gov |
| Human | Vitelline Membrane Outer Layer Protein 1 (VMO1) | 4 isoforms produced by alternative splicing. | uniprot.org |
Exon-Intron Architecture and Gene Loci Analysis
Transcriptional Control Mechanisms of this compound Expression
The expression of the this compound gene is a tightly regulated process, ensuring the protein is produced at the right time, in the right place, and in the correct amount. This control is primarily exerted at the level of transcription, the process of creating an RNA copy of a gene.
Transcription is initiated at a specific DNA sequence upstream of the gene known as the promoter, which serves as a binding site for RNA polymerase and other regulatory proteins idtdna.com. Studies on the Drosophila vitelline membrane gene VM32E have provided a detailed map of its promoter region nih.gov.
Research using germ line transformation experiments demonstrated that a specific segment of the promoter, from position -348 to -39 relative to the transcription start site, is sufficient to direct the gene's normal expression pattern nih.gov. Within this segment, distinct cis-regulatory elements control gene activity in different domains of the follicular epithelium. For instance, the region between -135 and -113 is crucial for expression in the ventral columnar follicle cells, while two separate regions, -348 to -254 and -118 to -39, are required for expression in the dorsal domain nih.gov. Additionally, a negative regulatory element, which represses gene activity, was identified within the -253 to -119 region nih.gov.
| Promoter Region | Function | Cellular Domain |
|---|---|---|
| -135 to -113 | Essential for expression (Activator) | Ventral columnar follicle cells |
| -348 to -254 | Required for expression (Activator) | Dorsal follicle cells |
| -118 to -39 | Required for expression (Activator) | Dorsal follicle cells |
| -253 to -119 | Represses gene activity (Repressor) | Anterior centripetal cells |
The regulatory elements within a promoter function by binding specific proteins called transcription factors, which can either activate or repress gene expression idtdna.com. In insects, the expression of many developmental genes is controlled by the ecdysone (B1671078) receptor (EcR), a nuclear receptor that binds the steroid hormone ecdysone.
Drosophila possesses three isoforms of this receptor: EcR-A, EcR-B1, and EcR-B2. Transfection experiments have shown that the EcR-B1 and EcR-B2 isoforms possess strong activation functions, mediated by a region in their N-terminus, while the EcR-A isoform may have an inhibitory role researchgate.net. These receptor isoforms bind to specific DNA sequences called ecdysone response elements (EcREs) found in the promoters of target genes, thereby regulating their transcription in response to hormonal cues researchgate.net. The specific expression of vitelline membrane proteins is thus likely integrated into a broader co-regulatory network controlled by such transcription factors, which often work in combination to ensure precise gene activation ahajournals.org.
The expression of this compound and its orthologs is highly specific, both temporally during development and spatially across different tissues. This differential expression reflects the protein's specialized function in egg formation.
In Plutella xylostella , the expression of the PxVMP26 gene commences during the third day of the pupal stage and reaches its maximum level on the second day of the adult stage. Its expression is overwhelmingly concentrated in the ovary mdpi.com.
In Drosophila melanogaster , a specific VMP gene is expressed narrowly during stage 10 of egg-chamber development nih.gov. Another gene, CG11381, which encodes a protein involved in eggshell formation, is expressed in follicle cells from stage 10B through early stage 12 nih.govmdpi.com.
In Fasciola gigantica , a related gene, cathepsin B2, shows stage-specific expression, being present in the metacercariae and juvenile stages but absent in the adult parasite. Its transcripts are detected in the vitelline glands, a key part of the reproductive system nih.gov.
In Ciona intestinalis , the v-Themis-B2 gene is transcribed specifically in the ovary researchgate.net.
In zebrafish (Danio rerio) , the disruption of the vitellogenin 2 (vtg2) gene, a precursor for yolk proteins, leads to deficiencies in the vitelline membrane and high mortality during early embryonic development, highlighting its essential role nih.gov.
| Organism | Gene/Protein | Developmental Stage Expression | Tissue-Specific Expression | Reference |
|---|---|---|---|---|
| Plutella xylostella | PxVMP26 | Starts at pupal stage, peaks in adults | Highly expressed in ovary | mdpi.com |
| Drosophila melanogaster | VMP gene | Stage 10 egg-chambers | Egg-chambers | nih.gov |
| Fasciola gigantica | Cathepsin B2 | Metacercariae and juvenile stages | Vitelline glands, reproductive system | nih.gov |
| Ciona intestinalis | v-Themis-B2 | - | Ovary | researchgate.net |
| Danio rerio (zebrafish) | Vitellogenin 2 (Vtg2) | Essential for early embryonic development | - | nih.gov |
Transcriptional Factor Binding and Co-regulatory Networks
Post-Transcriptional Regulation of this compound mRNA
The expression of this compound is not solely determined by the rate of transcription; it is also finely tuned by post-transcriptional regulatory mechanisms. These processes, which occur after the mRNA molecule has been synthesized, play a crucial role in determining the amount of functional protein produced. Key among these are the regulation of mRNA stability and degradation, as well as alternative splicing, which can generate multiple protein variants from a single gene.
mRNA Stability and Degradation Pathways
The stability of an mRNA molecule is a critical determinant of its availability for translation into protein. In eukaryotic cells, mRNA degradation is a highly regulated process that ensures the timely removal of transcripts, thereby controlling gene expression. While specific studies on the degradation pathways of this compound mRNA are not extensively detailed, the general mechanisms of mRNA decay are well-established and provide a framework for understanding its regulation.
Most mRNA degradation in the cytoplasm is initiated by the shortening of the poly(A) tail at the 3' end, a process known as deadenylation. researchgate.netfrontiersin.org This is often carried out by deadenylase complexes such as the CCR4-NOT complex. researchgate.netfrontiersin.org Once the poly(A) tail is sufficiently shortened, the mRNA molecule can be degraded through two primary exonucleolytic pathways: researchgate.net
5' to 3' Degradation: Following deadenylation, the 5' cap structure is removed by a decapping complex (containing enzymes like Dcp1/2). This exposes the mRNA to the 5'-to-3' exonuclease Xrn1, which then rapidly degrades the transcript. researchgate.net
3' to 5' Degradation: Alternatively, the deadenylated mRNA can be degraded from the 3' end by a large, multi-protein complex called the exosome. researchgate.net
In addition to these general pathways, cells employ mRNA surveillance mechanisms to identify and eliminate aberrant transcripts, such as those with premature termination codons (nonsense-mediated decay or NMD) or those lacking a stop codon (non-stop decay). wikipedia.org These quality control pathways prevent the synthesis of potentially harmful, truncated proteins. wikipedia.org The stability of a given mRNA, and thus the amount of protein produced, can be influenced by various factors, including RNA-binding proteins (RBPs) that recognize specific sequences, often in the untranslated regions (UTRs), to either protect the mRNA from or target it for degradation. frontiersin.org
Alternative Splicing Events and Functional Transcript Variants
Research into the eggshell precursor proteins of the liver fluke Fasciola hepatica has revealed significant microheterogeneity in vitelline protein B, a family that includes this compound. nih.govnih.gov This variation is attributed in part to post-transcriptional events, specifically the generation of multiple transcripts. nih.govnih.gov
Studies involving the isolation of cDNAs from an expression library using an antibody against vitelline protein B (vpB) identified two distinct cDNA clones. nih.gov These clones displayed homology in the N-terminal and C-terminal coding regions but were significantly divergent in their internal sequences. nih.gov This finding strongly suggests the existence of multiple transcript variants. The observed heterogeneity in the vitelline protein B family is therefore proposed to be a result of a combination of factors, including the presence of multiple coding sequences, a gradient of post-translational modifications, and the existence of different transcripts. nih.govnih.gov
The generation of these distinct transcripts can arise from two primary molecular mechanisms:
Alternative Splicing: A single pre-mRNA transcript from one gene can be processed in different ways, with certain exons being included or excluded to produce multiple, distinct mature mRNA molecules.
Multiple Gene Copies: The organism's genome may contain several closely related genes that code for similar, but not identical, proteins.
Both possibilities could lead to the production of this compound isoforms with subtle variations in their primary amino acid sequence, potentially affecting their structural roles and integration during the formation of the eggshell. nih.gov
Protein Biogenesis and Post Translational Modification Profiling of Vitelline Protein B2
Biosynthesis and Intracellular Trafficking of Vitelline Protein B2
The production and transport of this compound are specialized processes occurring within the reproductive system of the organism.
Secretory Pathway Elucidation and Storage Mechanisms
Following synthesis, this compound appears to enter a regulated secretory pathway. google.com The protein is stockpiled within globules located in the cytoplasm of the vitelline cells. google.com These vitelline globules are known to contain other essential components for eggshell formation, including polyphenolic shell precursors and polyphenol oxidase. google.com The release of the material stored within these globules from the vitelline cells is believed to be triggered by a specific chemical signal originating from Mehlis' gland, a structure associated with the reproductive tract. google.com As vitelline cells, along with a fertilized ovum, congregate in the ootype, Mehlis' gland forms a lipoprotein membrane around the cell mass, initiating the regulated secretion of the globular contents. google.com
Comprehensive Analysis of Post-Translational Modifications (PTMs)
This compound undergoes several post-translational modifications that are crucial for its function in eggshell assembly and hardening.
Hydroxylation (e.g., Tyrosine to DOPA Conversion) and its Stoichiometry
A significant post-translational modification observed in vitelline protein B precursors is hydroxylation. google.com Sequence analysis of tryptic peptides derived from the 31 kDa vpB protein provided direct evidence for the presence of DOPA (3,4-dihydroxyphenylalanine) residues within the peptide backbone. google.com These DOPA residues are believed to be formed through the post-translational hydroxylation of tyrosine residues. google.com This conversion of tyrosine to DOPA is a critical step that parallels similar processes observed in the adhesive proteins of marine mussels, although it differs from the mechanisms of quinone tanning found in insect cuticles and egg cases. google.com A notable finding is the high stoichiometry of this modification: eleven percent of the amino acid residues in the vpB protein are DOPA residues. google.com These DOPA residues are observed to "disappear" during the process of shell curing in vivo or when the protein is treated with mushroom polyphenol oxidase in vitro, indicating their involvement in cross-linking and hardening of the eggshell. google.com Tyrosine serves as the precursor amino acid for the biosynthesis of L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase. wikipedia.org
Table 1: Hydroxylation of Tyrosine to DOPA in Vitelline Protein B
| Amino Acid Precursor | Modified Amino Acid | Percentage of Residues in vpB | Significance in Eggshell Formation |
| Tyrosine | DOPA | 11% | Involved in cross-linking/hardening |
Glycosylation Patterns and Their Biological Significance
Information specifically detailing the glycosylation patterns of this compound was not found in the consulted sources. While post-translational modifications of vpB have been noted nih.govgoogle.com, comprehensive data regarding the types of glycans attached, the sites of glycosylation, or the biological significance of such modifications for this compound are not available in the provided search results.
Ubiquitination and Proteolytic Processing Pathways
Research indicates that vitelline protein B undergoes proteolytic processing. google.com In experimental contexts, a proteolytic cleavage site has been engineered into recombinant constructs involving vitelline protein to facilitate its release, suggesting that specific cleavage events may also occur naturally. google.com This processing could play a role in the maturation, activation, or assembly of the protein within the eggshell structure. Information regarding the ubiquitination of this compound was not found in the provided search results. While ubiquitination is a common post-translational modification involved in various cellular processes, its specific role, if any, in the biogenesis or modification of this compound is not described in the consulted literature.
Other Emerging Modifications (e.g., Acetylation, Palmitoylation, Disulfide Bonds)
Research on Fasciola hepatica vitelline protein B (vpB), which includes vpB2, has identified the conversion of tyrosine residues to 3,4-dihydroxyphenylalanine (DOPA) as a significant post-translational modification nih.gov. This hydroxylation of tyrosine is a key feature of this protein and is analogous to modifications found in adhesive proteins of marine mussels nih.gov. The efficiency of this tyrosine to DOPA conversion can vary, ranging from approximately 55% to 90% within the protein. This variation in hydroxylation contributes significantly to the observed electrophoretic heterogeneity of vpB.
While acetylation and palmitoylation are known protein modifications with roles in regulating protein function, localization, and interactions google.com, specific details regarding the presence or functional implications of acetylation or palmitoylation on Fasciola hepatica this compound are not provided in the examined literature. Palmitoylation, the addition of a palmitoyl (B13399708) chain to cysteine residues, is a reversible modification that can influence membrane association and protein trafficking. Disulfide bonds, formed between cysteine residues, are critical for stabilizing protein structure and are involved in various cellular processes. Although disulfide bond formation is a common PTM, the specific arrangement or role of disulfide bonds within Fasciola hepatica this compound is not detailed in the provided search results. However, studies on protein palmitoylation detection methods do mention the need to cleave disulfide bonds as part of the analysis process, indicating their potential presence in proteins being studied for palmitoylation nih.gov.
Research findings have provided peptide sequences derived from this compound, likely through proteomic analysis. These sequences are presented below:
| This compound Peptide Sequences |
| SYDDYDTK |
| ENDYLNYDLK |
| EGTKFEEYTK |
| SKFDLYGNVEAK |
| FDLYGNVEAK |
| MNDQGKYEEAGK |
| GEFDAHGHEK |
| KENDYLNYDLK |
| GKYDAYGK |
These sequences represent fragments of the vpB2 protein, and while they provide insight into its primary structure, the specific PTMs present on these peptides (other than the inferred tyrosine hydroxylation to DOPA based on other findings) are not explicitly identified in this context.
Impact of PTMs on this compound Function and Microheterogeneity
Post-translational modifications, particularly the conversion of tyrosine to DOPA, play a significant role in the function and microheterogeneity of Fasciola hepatica vitelline protein B, including the vpB2 variant nih.gov. Microheterogeneity refers to the existence of a protein as a population of closely related variants, which can arise from factors such as multiple coding sequences, alternative transcripts, and PTMs. In the case of vpB, the presence of at least two distinct mRNAs encoding vpB1 and vpB2, coupled with variations in the efficiency of tyrosine hydroxylation to DOPA, directly contributes to this observed microheterogeneity nih.gov.
Cellular and Subcellular Functional Localization of Vitelline Protein B2
Subcellular Compartmentation Studies
Investigations into the subcellular localization of vitelline protein B2 and related vitelline proteins have revealed their synthesis and processing within specific cellular compartments involved in protein secretion. In Drosophila, vitelline membrane proteins are synthesized and secreted by the somatic follicle cells that encapsulate the developing oocyte. nih.govtaylorandfrancis.com These proteins are initially observed as discontinuous precursor vitelline bodies situated within the perivitelline space, the region between the oocyte and the surrounding follicle cells. sdbonline.org These vitelline bodies represent aggregates of secreted eggshell proteins. sdbonline.org
In the parasitic flatworm Fasciola hepatica, vitelline protein B (vpB), which includes isoforms like vpB1 and vpB2, is synthesized and stored within vitelline granules. These granules are located within the vitelline cells, which are themselves situated within the vitelline glands at the periphery of the worm. google.com The protein is subsequently directed through a regulated pathway for delivery to Mehlis' gland, a structure involved in eggshell formation. google.com The co-packaging of vitelline membrane proteins into secretory vesicles and their constitutive release into the extracellular space as vitelline bodies appears to be a conserved mechanism in eggshell formation. nih.gov
Spatial and Temporal Distribution within Reproductive Tissues
The distribution of this compound and related vitelline proteins within reproductive tissues is both spatially and temporally regulated, coinciding with the stages of oogenesis and eggshell formation. In Drosophila, the assembly of the vitelline membrane occurs during stages 8-10 of oogenesis. sdbonline.org Proteins such as sV23 and sV17, components of the vitelline membrane, are consistently distributed within this layer throughout the examined developmental stages. nih.gov
In Fasciola hepatica, vitelline protein B exhibits high expression levels within the vitelline cells of the vitelline glands. google.com Studies using in situ hybridization have shown that transcripts encoding vpB1, a related protein to vpB2, are most abundant in the early stages of mature vitelline cells residing in the vitelline gland. google.com The protein is then transported to Mehlis' gland, where eggshell assembly takes place. google.com
In the diamondback moth, Plutella xylostella, Vitelline Membrane Protein 26 (PxVMP26), a vitelline membrane protein, is specifically expressed in female adults with particularly high expression levels in the ovary. wikipedia.orgmdpi.com Further anatomical analysis indicated that the expression of PxVMP26 is significantly higher in ovarian tubes containing incomplete yolk compared to those with complete yolk. wikipedia.orgmdpi.com
In avian species, the formation of the vitelline membrane involves distinct spatial and temporal events. The inner layer of the vitelline membrane is formed before ovulation by the follicular cells surrounding the oocyte. dntb.gov.uaresearchgate.net The outer layer is subsequently added after ovulation through secretions from the infundibulum glands in the oviduct. dntb.gov.uaresearchgate.net Zona pellucida (ZP) proteins, which are components of the inner perivitelline layer, demonstrate specific expression patterns during follicular development. nih.gov For instance, ZPA and ZPB2 mRNA and protein are expressed in immature oocytes and their levels decrease as the follicles mature and increase in size. nih.gov
The following table summarizes some observed spatial and temporal distribution patterns of vitelline proteins:
| Organism | Protein/Gene | Primary Location (Synthesis/Storage) | Distribution in Reproductive Tissue | Developmental Stage/Timing |
| Drosophila | Vitelline Membrane Proteins (e.g., sV23, sV17) | Somatic Follicle Cells | Vitelline Membrane Layer | Stages 8-10 of oogenesis |
| Fasciola hepatica | Vitelline Protein B (vpB1, vpB2) | Vitelline Cells (Vitelline Glands) | Vitelline Glands, Mehlis' gland | Mature vitelline cells |
| Plutella xylostella | PxVMP26 | Female Adults (Ovary) | Ovarian tubes (incomplete yolk) | Female adult |
| Avian Species | ZPA, ZPB2 (ZP proteins) | Immature Oocytes | Inner Perivitine Layer | Decreases with follicle maturation |
Dynamics of this compound Assembly into Extracellular Matrices
The assembly of this compound and other vitelline proteins into the structured extracellular matrix of the vitelline membrane is a dynamic process involving multiple steps, including processing and cross-linking. In Drosophila, vitelline membrane assembly includes stage-specific proteolytic processing and disulfide cross-linking during oogenesis. sdbonline.org Following ovulation, non-disulfide cross-linking, likely involving tyrosine residues, occurs rapidly. sdbonline.org Palisade, a minor component of the vitelline membrane matrix, has been shown to play a role in coordinating this assembly process. sdbonline.org
The secreted vitelline bodies coalesce to form a continuous vitelline membrane. sdbonline.orgnih.gov This membrane undergoes thinning as the oocyte volume increases during later stages of oogenesis. nih.gov Disulfide cross-linking of vitelline membrane proteins in Drosophila occurs during late oogenesis, contributing to the structural integrity of the egg and its resistance to mechanical stress during passage through the oviduct. nih.gov Significant post-depositional growth of the disulfide-linked network has been observed between stages 10 and 14. nih.gov
In ascidians such as Halocynthia roretzi, a protein similar to v-Themis-A, -B, and -B2 may be involved in the assembly of these proteins onto the vitelline coat. mdpi.com
In Fasciola hepatica, vitelline protein B functions as a structural protein in the microencapsulation of eggs. google.com This process involves crosslinking and quinone-tanning, resulting in a sclerotized egg case with notable stability. google.com The delivery of the protein to Mehlis' gland is essential for this shell assembly process. google.com
The assembly of extracellular matrices, including the vitelline membrane, generally involves complex interactions between cells and the matrix, self-assembly of protein components, the involvement of accessory proteins that modulate the morphology and assembly of networks, and post-secretory modifications such as proteolysis and cross-linking to achieve the required physical and functional properties. sdbonline.org
Functional Characterization of Vitelline Protein B2 in Reproductive Processes
Contribution to Vitelline Membrane and Eggshell Formation
In some organisms, vitelline protein B2 is a fundamental building block of the egg's protective outer layers. The synthesis and assembly of these proteins are critical for the viability of the egg.
In the parasitic flatworm Fasciola hepatica, vitelline protein B (vpB), which includes this compound, is a major eggshell precursor protein. nih.gov The eggshell in this and other invertebrates serves essential protective functions, including shielding the embryo from mechanical stress, microbial invasion, and water loss. Current time information in Brisbane, AU.mdpi.com Although detailed biophysical studies on this compound specifically are limited, its role as a primary constituent implies its importance in defining the structural integrity and physical properties of the mature eggshell. The proper formation of the vitelline membrane, the innermost layer of the eggshell, is essential for egg viability, and deficits in its key protein components can lead to egg collapse due to water loss. mdpi.com
The assembly of the vitelline membrane and eggshell is a highly regulated process involving the secretion and complex interaction of various proteins. In Fasciola hepatica, the observed microheterogeneity of vitelline protein B is attributed to the existence of multiple coding sequences and a gradient of post-translational modifications, which suggests a complex assembly process during the formation of the eggshell matrix. nih.gov
In the ascidian Ciona intestinalis, proteins with a similar structural domain to this compound, known as v-Themis-B2, are assembled onto the vitelline coat. Research has identified a "v-Themis-like" protein that, while not directly involved in self-sterility, may play a role in the assembly of the v-Themis-A, -B, and -B2 proteins on the vitelline coat. mdpi.com This suggests a mechanism where accessory proteins facilitate the correct positioning and intermolecular interactions of key structural and recognition proteins within the vitelline matrix. mdpi.com The assembly process for vitelline membranes in other organisms involves both disulfide and non-disulfide cross-linking to create a stable, insoluble matrix. sdbonline.orgnih.gov
Role in Structural Integrity and Physical Properties
Involvement in Gamete Interaction and Fertilization Mechanisms
In the marine invertebrate Ciona intestinalis, the protein homologue known as v-Themis-B2 is a central figure in the regulation of fertilization. It does not facilitate initial sperm binding but rather acts as a critical checkpoint for self- versus non-self-recognition, ultimately determining whether fertilization can proceed. nih.govfrontiersin.org
The vitelline coat of the ascidian egg is the site of gamete recognition. nih.gov While initial sperm binding is mediated by other molecules, the subsequent, crucial recognition event involves a trio of polymorphic proteins on the vitelline coat: v-Themis-A, v-Themis-B, and v-Themis-B2. mdpi.comnih.gov These egg-side proteins are surveyed by corresponding sperm-side proteins (s-Themis-A, s-Themis-B, and s-Themis-B2). nih.gov The interaction between the s-Themis and v-Themis protein pairs constitutes the core of the self/non-self-recognition system. nih.govresearchgate.net Therefore, v-Themis-B2's role is not to promote binding universally but to specifically recognize sperm from the same individual to prevent self-fertilization.
Many hermaphroditic species like Ciona intestinalis have evolved self-incompatibility or self-sterility systems to prevent inbreeding. frontiersin.org This organism utilizes a highly specific system governed by three gene pairs: s/v-Themis-A, s/v-Themis-B, and s/v-Themis-B2. nih.govresearchgate.net The "v" denotes the protein's expression on the vitelline coat (egg), while the "s" indicates its expression on the sperm. nih.gov
The v-Themis proteins are expressed on the egg's vitelline coat from the diploid genome of the parent. researchgate.net When a sperm cell, which carries a haploid set of s-Themis alleles, encounters an egg, its s-Themis proteins interact with the v-Themis proteins. researchgate.net If the haplotype of the sperm's s-Themis-B2 matches one of the two v-Themis-B2 alleles on the egg coat, it is recognized as "self," and fertilization is blocked. nih.govresearchgate.net Genetic studies have confirmed the indispensable role of this system; gene-editing experiments that targeted the s/v-Themis-B/B2 genes successfully disabled the self-sterility mechanism, allowing for self-fertilization to occur. mdpi.comresearchgate.netfrontiersin.org This demonstrates that v-Themis-B2 is a definitive molecular determinant of self-incompatibility. researchgate.net
Table 1: Key Genes in the Ciona intestinalis Self-Sterility System
| Gene Name | Location | Function | Result of Interaction |
| v-Themis-A, -B, -B2 | Vitelline Coat (Egg) | Egg-side self-recognition molecules. mdpi.comnih.gov | Recognized by s-Themis proteins on sperm. researchgate.net |
| s-Themis-A, -B, -B2 | Sperm | Sperm-side self-recognition molecules. mdpi.comnih.gov | Recognizes corresponding v-Themis proteins on the egg. researchgate.net |
| s/v-Themis-B/B2 | Egg & Sperm | Considered a crucial component of the self-incompatibility system. frontiersin.org | A haplotype match triggers an inhibitory response, blocking fertilization. frontiersin.orgfrontiersin.org |
The primary influence of this compound (as v-Themis-B2) on sperm penetration is inhibitory. In a "self" recognition event, where the sperm's s-Themis proteins match the egg's v-Themis proteins, a drastic and acute influx of calcium ions (Ca2+) is triggered within the sperm. frontiersin.orgfrontiersin.org This physiological response, known as the self-incompatibility (SI) response, effectively halts the sperm's progress and prevents it from penetrating the vitelline coat. frontiersin.org
Conversely, when a "non-self" sperm interacts with the egg, this inhibitory Ca2+ influx does not occur. frontiersin.org In the absence of this block, the sperm can proceed with fertilization. This involves the activation of lytic enzymes, such as proteases, that allow the sperm to digest a path through the vitelline coat and reach the egg's plasma membrane. frontiersin.orgnih.govnii.ac.jp Therefore, the v-Themis-B2 protein acts as a gatekeeper, granting access only to non-self sperm by selectively blocking the penetration of self-sperm.
Role in Self/Non-Self Recognition Systems (e.g., Self-Sterility)
Developmental Roles in Embryogenesis and Larval Survival
This compound, a critical component of the egg yolk, serves a foundational role in the successful development of embryos and the subsequent survival of larvae. nih.gov Primarily recognized as a major nutritional reserve, this glycolipoprotein provides the essential amino acids, lipids, carbohydrates, and phosphorus required to fuel embryonic growth from fertilization to hatching. nih.govannualreviews.org The synthesis and uptake of vitellogenin, the precursor to this compound, is a hormonally regulated process vital for egg maturation. frontiersin.orgresearchgate.net Once deposited in the oocyte, it is processed into vitellin and stored in yolk granules, forming the primary energy source for the developing organism. nih.govresearchgate.net
Beyond its role as a passive nutrient source, this compound is integral to the structural integrity and viability of the embryo. It is a key constituent of the vitelline membrane, a protective envelope that surrounds the ovum. wikipedia.orgwikipedia.org This membrane is not only crucial for separating the yolk from the albumen but also for maintaining the egg's structural integrity and permeability, preventing water loss and protecting against environmental damage. wikipedia.orgmdpi.com
Research across various oviparous species underscores the essentiality of these proteins for survival. In the diamondback moth, Plutella xylostella, the knockout of a key vitelline membrane protein gene (PxVMP26) resulted in a damaged vitelline membrane structure. mdpi.com While the number of eggs laid was not significantly different, the eggs were fragile and prone to collapse due to water loss, leading to a sharp drop in hatchability and demonstrating the protein's critical role in embryonic development. mdpi.com Similarly, genomic disruption of type II vitellogenin in zebrafish (Danio rerio) led to significant mortalities at early embryonic and larval stages. biorxiv.org These mutant offspring exhibited yolk leaking from a deficient vitellin membrane, with survival rates dropping to just 18.2% by day 20. biorxiv.org In Caenorhabditis elegans, yolk proteins have been identified as a crucial energy source for larval survival during starvation periods immediately after hatching, highlighting their importance beyond embryogenesis. plos.org
Table 1: Research Findings on the Developmental Roles of this compound and Homologs
| Organism | Protein/Gene Studied | Experimental Approach | Key Findings | Reference(s) |
| Plutella xylostella (Diamondback Moth) | PxVMP26 (Vitelline Membrane Protein) | CRISPR/Cas9 Knockout | Gene knockout led to fragile, collapsing eggs with damaged vitelline membranes and significantly reduced hatchability. | mdpi.com |
| Danio rerio (Zebrafish) | vtg2 (Type II Vitellogenin) | CRISPR/Cas9 Gene Disruption | Disruption caused vitellin membrane deficiencies, yolk leakage, and significant mortality in embryos and larvae. | biorxiv.org |
| Caenorhabditis elegans | Yolk Proteins (Vitellogenins) | Analysis of mutant strains (tbc-2, rme-1, rme-6) | Yolk proteins stored during embryogenesis are a critical energy source for larval survival during L1 diapause (starvation). | plos.org |
| General Insects | Vitellogenin (Vg) | Review of multiple studies | Vg is the major nutritional source for the embryo and is essential for egg maturation and embryonic growth after oviposition. | nih.govfrontiersin.org |
Emerging Functional Significance in Innate Immunity and Antimicrobial Defense
Beyond its classical reproductive functions, this compound and its precursor, vitellogenin, are now recognized as significant multi-functional molecules in the innate immune system. researchgate.netresearchgate.net This expanded role includes direct antimicrobial action, pathogen recognition, and the remarkable process of transgenerational immune priming, where immunity is transferred from mother to offspring. mdpi.comresearchgate.netsmartscitech.com
This compound can function as a pattern recognition receptor, a key component of the innate immune response that identifies pathogen-associated molecular patterns (PAMPs) like lipopolysaccharides and lipoteichoic acid found in bacterial cell walls. researchgate.net By binding to these microbial components, it can neutralize pathogens and enhance phagocytosis by immune cells. researchgate.netmdpi.com Studies have shown that vitellogenin possesses direct bacterial-binding and inhibiting activities, functioning as an acute phase protein in response to infection. researchgate.net In the silkworm, for instance, treatment with purified vitellogenin helped infected larvae survive. researchgate.net
One of the most significant emerging roles is in transgenerational immune priming. In the honey bee (Apis mellifera), vitellogenin acts as a carrier molecule, binding to fragments of pathogens experienced by the mother and transporting them into the developing eggs. researchgate.netsmartscitech.comhelsinki.fi This exposure within the egg "primes" the offspring's immune system, allowing for a more robust defense against those specific pathogens after hatching. researchgate.netsmartscitech.com Furthermore, vitellogenins and their derived proteins possess antioxidant properties, protecting cells and developing embryos from damage caused by free radicals generated during metabolic stress and immune responses. researchgate.netresearchgate.net
The vitelline membrane itself, which contains vitelline proteins, acts as a critical antimicrobial barrier. wikipedia.orgnih.gov In chicken eggs, this membrane is rich in antimicrobial proteins and peptides, such as Vitelline Membrane Outer Layer Protein 1 (VMO-1) and Avian β-defensin 11, which actively inhibit bacterial growth and prevent the yolk from infection. nih.govrsc.orgresearchgate.net
Table 2: Research Findings on the Immune Functions of this compound and Homologs
| Organism/System | Protein/Gene Studied | Function | Key Findings | Reference(s) |
| General Insects | Vitellogenin (Vg) | Pattern Recognition, Antimicrobial Effector | Acts as a pattern recognition molecule, binds bacterial lipopolysaccharides, enhances phagocytosis, and can neutralize viruses. | researchgate.netmdpi.com |
| Apis mellifera (Honey Bee) | Vitellogenin (Vg) | Transgenerational Immune Priming | Binds to pathogen fragments and transports them into the egg, priming the offspring's immune system. | researchgate.netsmartscitech.comhelsinki.fi |
| General Oviparous Animals | Vitellogenin (Vg) and derived yolk proteins | Antioxidant Activity | Protects cells and embryos from damage by free radicals. | researchgate.netresearchgate.net |
| Gallus gallus (Chicken) | Vitelline Membrane Proteins (e.g., VMO-1, AvBD11) | Antimicrobial Barrier | The vitelline membrane contains multiple proteins with direct antibacterial activity, protecting the yolk from infection. | nih.govrsc.orgresearchgate.net |
| Silkworm | Vitellogenin (Vg) | Antibacterial Activity | Purified vitellogenin increased the survival rate of larvae infected with bacteria. | researchgate.net |
Protein Protein Interactions and Complex Formation of Vitelline Protein B2
Identification of Direct Interaction Partners
The identification of direct binding partners is crucial for understanding a protein's molecular function. For vitelline protein B2 and its equivalents, interaction partners are primarily involved in either structural assembly of the vitelline membrane or in mediating signaling events at the cell surface.
In the ascidian Ciona intestinalis, a well-documented example of direct protein-protein interaction involves the vitelline coat protein v-Themis-B2 . This protein is a key player in the organism's self-incompatibility (SI) system, which prevents self-fertilization. nih.govmdpi.comnih.gov The direct interaction partner for v-Themis-B2 is a sperm-surface receptor known as s-Themis-B2 . mdpi.comresearchgate.net This interaction is highly specific and is determined by the genetic makeup (haplotype) of the individual. mdpi.com When s-Themis-B2 on the sperm recognizes the corresponding v-Themis-B2 from the same individual on the vitelline coat, it triggers a signaling cascade that halts the fertilization process. nih.govresearchgate.netfrontiersin.org
Further research in C. intestinalis has identified another potential interacting protein, Ci-v-Themis-like . This protein, found in the vitelline coat, is not polymorphic like the other v-Themis proteins but is thought to be involved in the proper assembly and presentation of v-Themis proteins, including v-Themis-B2, on the vitelline coat, suggesting a possible direct or indirect interaction. nih.govmdpi.com
In the fruit fly Drosophila melanogaster, while a specific "B2" ortholog is not named, the general principle of vitelline membrane protein (VMP) interaction is well-studied. Affinity chromatography experiments have shown that major VMPs, such as sV23 , form small, disulfide-linked complexes with other VMPs, including sV17 and Vml , during the initial stages of vitelline membrane assembly. nih.gov This indicates that direct, heteromeric interactions between different vitelline membrane proteins are a fundamental step in building the membrane structure.
| Organism | Vitelline Protein | Direct Interaction Partner | Interaction Context |
|---|---|---|---|
| Ciona intestinalis | v-Themis-B2 | s-Themis-B2 | Self-incompatibility signaling during fertilization. mdpi.comresearchgate.net |
| Ciona intestinalis | v-Themis-B2 | Ci-v-Themis-like (putative) | Assembly of v-Themis proteins on the vitelline coat. nih.govmdpi.com |
| Drosophila melanogaster | sV23 (VMP) | sV17 (VMP), Vml (VMP) | Formation of initial disulfide-linked complexes during vitelline membrane assembly. nih.gov |
Formation and Characterization of Multi-Protein Complexes
This compound does not function in isolation but as a component of a large, highly organized multi-protein structure—the vitelline membrane. wikipedia.org The formation of this membrane is a dynamic process involving the assembly of numerous protein subunits into a stable, cross-linked matrix.
The assembly process begins with the secretion of precursor vitelline proteins into the space surrounding the oocyte. In Drosophila, these precursors aggregate to form structures known as vitelline bodies. sdbonline.org These bodies are essentially nascent multi-protein complexes. As oogenesis proceeds, these vitelline bodies coalesce to form a continuous, immature vitelline membrane. sdbonline.org
Initial characterization of these complexes in Drosophila reveals that vitelline membrane proteins like sV23, sV17, and Vml first form smaller, disulfide-linked oligomers. nih.gov These initial complexes are crucial intermediates. The formation of the mature, stable vitelline membrane network occurs later in oogenesis, through extensive post-depositional disulfide bond formation and non-reducible cross-linking of tyrosine residues. nih.govsdbonline.org This regulated, multi-step assembly ensures the membrane has the necessary elasticity to accommodate the oocyte's growth before becoming a rigid, protective layer. nih.gov
The assembly of this complex is also coordinated by minor or accessory proteins. The protein Palisade in Drosophila, for instance, is a minor constituent of the vitelline membrane that is critical for coordinating the assembly of the major structural proteins. sdbonline.orgscience.gov Its absence leads to defects in the cross-linking and localization of major vitelline proteins, demonstrating that the formation of the final complex relies on a network of regulatory and structural protein interactions. sdbonline.org
In the context of ascidian fertilization, the functional multi-protein complex is formed at the interface of the sperm and egg. The recognition event involves multiple, parallel interactions between the three pairs of s-Themis and v-Themis proteins (A, B, and B2), which collectively act as a "recognition complex" to determine self versus non-self. nih.govmdpi.com
| Complex Type | Key Components | Organism | Characteristics |
|---|---|---|---|
| Early Precursor Complex | sV23, sV17, Vml | Drosophila melanogaster | Small, disulfide-linked oligomers that are intermediates in membrane assembly. nih.gov |
| Mature Vitelline Membrane | Major VMPs (e.g., sV23, sV17), Minor proteins (e.g., Palisade) | Drosophila melanogaster | Large, stable, cross-linked extracellular matrix formed from the fusion and maturation of precursor complexes. sdbonline.org |
| Self-Incompatibility Recognition Complex | v-Themis-A/B/B2, s-Themis-A/B/B2 | Ciona intestinalis | A transient, multi-protein complex at the sperm-egg interface that initiates a signaling cascade. nih.govmdpi.com |
Role of this compound in Protein Networks and Signaling Pathways
Beyond its structural role, this compound and its orthologs are integral components of signaling networks that govern fundamental biological outcomes, most notably in reproduction.
The most clearly defined signaling role for a this compound ortholog is that of v-Themis-B2 in the Ciona intestinalis self-incompatibility pathway. frontiersin.org This pathway is a prime example of how an extracellular structural protein directly participates in signal transduction. The protein network is initiated when sperm carrying the s-Themis-B2 receptor binds to the vitelline coat of an egg expressing the same v-Themis-B2 variant. nih.govresearchgate.net This homotypic recognition event triggers a rapid and massive influx of calcium ions (Ca²⁺) into the sperm cell. researchgate.netfrontiersin.org This Ca²⁺ signal is the crucial intracellular message. The s-Themis-B and s-Themis-B2 proteins themselves are believed to facilitate this, as they contain domains homologous to cation channels. nih.govresearchgate.net The downstream effect of this calcium signal is the cessation of sperm motility or its detachment from the vitelline coat, effectively blocking self-fertilization and ensuring genetic diversity. nih.govresearchgate.net
In a broader sense, the entire vitelline membrane acts as a signaling platform. Its interactions with the oocyte membrane can be conceptually compared to the focal adhesion networks seen in somatic cells. genome.jp Focal adhesions are complex protein hubs that connect the extracellular matrix to the cell's internal cytoskeleton, transducing signals that regulate cell proliferation, migration, and survival through kinases like FAK and Src. imrpress.comcusabio.com Similarly, the vitelline membrane network, built from proteins like this compound, provides structural support and is positioned to relay positional and environmental information to the developing embryo. sdbonline.org The integrity of this network is essential for processes like gas exchange and protection, which are critical for embryonic viability. sdbonline.orgscience.gov
Furthermore, transcriptomic and proteomic studies in the liver fluke Fasciola hepatica have shown that pathways controlling growth and development, such as the PI3K-Akt signaling pathway, are dominant during the parasite's development. nih.gov While a direct link to this compound has not been established, proteins involved in calcium signaling, such as Calmodulins, have been localized to the vitelline cells where eggshell proteins are produced, suggesting a complex interplay of signaling networks that regulate the formation of the vitelline components. nih.gov
Comparative and Evolutionary Biology of Vitelline Protein B2 Homologs
Phylogenetic Analysis and Evolutionary Conservation Across Taxa
Phylogenetic analysis of vitelline protein B2 and its homologs across diverse taxa reveals insights into their evolutionary history and conserved functions. While the term "this compound" specifically appears in the context of trematodes like Fasciola hepatica, the broader family of vitelline membrane proteins and vitellogenins, which serve similar reproductive functions, have been extensively studied across invertebrates and vertebrates. google.comwikipedia.orgnih.govnih.govwikipedia.org
Studies on avian beta-defensin 11 (AvBD11), a protein found in the vitelline membrane of birds with antimicrobial properties, demonstrate that its two domains may have arisen from different ancestral defensins, showing closer relationships with reptilian defensins than with their avian paralogs in some phylogenetic analyses. researchgate.net This highlights how domain-level evolution can contribute to the diversification of proteins found in the vitelline layer.
In Drosophila, vitelline membrane genes like VM26A.1 and VM34C.1 share a highly conserved 114 base pair coding region, resulting in 100% amino acid conservation in that domain. nih.gov This suggests a strong selective pressure to maintain the specific polypeptide sequence in this functional domain, indicating its essential role across different Drosophila species. nih.gov
The vitellogenin gene family, which are precursors to yolk proteins and thus functionally related to vitelline proteins, has been studied phylogenetically in vertebrates. These studies support the hypothesis that the vitellogenin gene family expanded through multiple independent duplication events from an ancestral state with likely two genes at the beginning of vertebrate radiation. nih.govnih.gov This illustrates a mechanism of gene family evolution that could also be relevant to the diversification of vitelline proteins.
Comparative Genomics and Transcriptomics of this compound Gene Families
Comparative genomics and transcriptomics provide a deeper understanding of the organization, expression, and evolution of this compound gene families. In Fasciola hepatica, Southern blot analysis indicated the presence of at least six gene copies for a 31 kDa protein when using vpB1 as a probe, suggesting a potential gene family expansion. google.com Sequencing of cDNAs revealed the distinct vpB1 and vpB2 mRNAs. google.com
Transcriptomic studies in various organisms have identified genes encoding vitelline membrane proteins. For instance, in Plutella xylostella, the PxVMP26 gene, encoding a vitelline membrane protein, was found to be a single exon gene highly expressed in the ovary. mdpi.comsemanticscholar.org Comparative proteomic profiling in Bactrocera dorsalis has also revealed molecular characteristics associated with oogenesis and oocyte maturation, processes involving vitelline membrane proteins. mdpi.com
In chickens, transcriptomic analysis of the liver in sexually mature hens identified genes over-expressed in relation to vitellogenesis, including those encoding components of the egg yolk and perivitelline membrane. researchgate.net This highlights the coordinated transcriptional regulation of genes involved in egg formation, including vitelline proteins. researchgate.net
Comparative transcriptomic analysis in Drosophila melanogaster has shown that genes encoding vitelline membrane proteins can be significantly down-regulated under certain conditions, impacting oviposition. mdpi.com This underscores the importance of precise gene expression for reproductive success. mdpi.com
Studies on the ascidian Ciona intestinalis (now Ciona robusta) have identified multi-allelic gene pairs, including s/v-Themis-B2, involved in self-sterility, where 'v' denotes vitelline coat proteins. researchgate.net Proteomic analysis of the vitelline coat of C. robusta identified numerous proteins, including v-ThemisA and B, suggesting a complex protein composition of the vitelline coat that likely involves a gene family. researchgate.net
Molecular Mechanisms of Adaptive Evolution and Diversification
The molecular mechanisms driving the adaptive evolution and diversification of this compound and its homologs are often linked to their roles in reproduction, particularly in the context of sperm-egg interactions and defense. Proteins involved in sexual reproduction frequently exhibit rapid evolutionary divergence driven by selection for amino acid sequence diversification. oup.com
In marine invertebrates like abalone and sea urchins, proteins involved in gamete recognition, such as lysin (which dissolves the vitelline envelope) and bindin (which mediates sperm-egg adhesion), show evidence of adaptive evolution under positive selection. oup.comnih.gov This rapid divergence can contribute to reproductive isolation. oup.comnih.gov While vpB2 itself may not be a sperm-binding protein, its interaction with such proteins or its role in the structural integrity of the vitelline membrane could subject it to similar selective pressures.
Gene duplication is a significant mechanism for the evolution of new gene families and functional complexity, including fertilization proteins. frontiersin.org Duplicated genes can undergo further structural diversification, such as domain repeat expansion. frontiersin.org This process can lead to neofunctionalization or subfunctionalization, allowing proteins to acquire novel roles or specialize in existing ones. frontiersin.org The presence of multiple gene copies for vitelline proteins, as suggested by Southern blot analysis for vpB1 google.com, could provide the raw material for such diversification.
Adaptive evolution can occur through various molecular mechanisms, including sequence variation (point mutations and indels), changes in regulatory elements, and gene loss. mdpi.comnih.gov In the context of vitelline proteins, changes in amino acid sequences could alter protein interactions (e.g., with sperm proteins or other vitelline membrane components), while changes in gene regulation could affect the timing or location of protein synthesis.
Studies on avian vitellogenins, related yolk proteins, suggest that their amino acid composition has co-evolved with reproductive strategy, such as embryo incubation time. nih.gov This indicates that selective pressures related to reproductive biology can drive adaptive changes in egg-provisioning proteins. nih.gov
Advanced Research Methodologies for Vitelline Protein B2 Studies
Genetic Manipulation and Gene Editing Approaches
Genetic manipulation techniques are crucial for dissecting the biological functions of vitelline protein B2 and its encoding genes. These methods allow researchers to alter gene expression levels or modify the gene sequence to observe the resulting phenotypic effects.
Gene Knockdown (e.g., RNAi) and Knockout Strategies (e.g., CRISPR/Cas9)
Gene knockdown using RNA interference (RNAi) and gene knockout using systems like CRISPR/Cas9 are powerful tools for studying gene function by reducing or eliminating the expression of a target gene. While direct application to Fasciola hepatica this compound is less documented in the provided sources, these techniques have been widely applied to study vitellogenins and vitellogenin receptors in various organisms huggingface.conih.gov.
For instance, RNAi has been successfully used to knock down vitellogenin genes in organisms like honey bees and Caenorhabditis elegans to investigate their roles in lifespan and behavior. In mosquitoes, Cas13a-mediated CRISPR interference has been used to silence the vitellogenin gene, leading to a significant reduction in egg production. Similarly, CRISPR/Cas9 has been employed to knockout the vitellogenin receptor gene in insects like Plutella xylostella, resulting in impaired reproductive development. These studies demonstrate the utility of knockdown and knockout approaches in understanding the biological roles of proteins involved in egg development and vitellogenesis, methodologies that are transferable to the study of this compound.
A sophisticated tool, OSDel (oocyte-specific delivery), has been developed to deliver dsRNA for gene silencing into developing oocytes by exploiting the receptor-mediated endocytosis pathway used for internalizing vitellogenin nih.gov. This method, which piggybacks dsRNA onto a vitellogenin-derived peptide, could potentially be adapted for delivering gene-editing reagents to target cells expressing or utilizing this compound precursors.
Overexpression and Targeted Mutagenesis for Functional Dissection
Overexpression involves increasing the production of a specific protein, while targeted mutagenesis allows for specific changes in the gene sequence to study the impact of particular amino acids or protein domains on function. Overexpression studies have been conducted for vitellogenin and its receptor in various model systems to investigate their effects on physiological processes. For example, overexpression of honey bee vitellogenin or a related Drosophila gene in fruit flies was found to decrease lifespan. Overexpression of the transcription factor POU-M2 in a silkworm ovarian cell line enhanced the transcription and promoter activity of the vitellogenin receptor gene.
Quantitative Gene Expression Analysis
Real-time Quantitative PCR (qPCR)
Real-time quantitative PCR (qPCR), also known as RT-qPCR, is a widely used method for the sensitive and precise quantification of mRNA levels. This technique has been extensively applied to measure the expression of vitellogenin genes in numerous species and tissues huggingface.co.
Studies on the blue crab, Callinectes sapidus, used quantitative RT-PCR to show that vitellogenin was primarily expressed in the hepatopancreas of vitellogenic females, with a remarkable 8000-fold increase in expression correlating with ovarian growth. In the red swamp crayfish, Procambarus clarkii, qRT-PCR was used to evaluate the expression patterns of vitellogenin genes in the ovary and hepatopancreas during different reproductive stages. For this compound in Fasciola hepatica, qPCR could be employed to quantify its mRNA levels in vitelline cells and other relevant tissues throughout the parasite's life cycle and under different experimental conditions, providing insights into the transcriptional regulation of eggshell protein synthesis.
Data from qPCR studies can be presented in tables to show relative gene expression levels across different tissues, developmental stages, or experimental treatments. For example, a study on Drosophila showed a >5 fold increase in target mRNA expression (including vitellogenin) in flies with induced overexpression compared to controls, as confirmed by quantitative PCR.
In Situ Hybridization and Immunocytochemistry for Spatial Expression
In situ hybridization (ISH) and immunocytochemistry (ICC) are complementary techniques used to determine the spatial localization of mRNA transcripts and proteins within tissues and cells. ISH uses labeled probes that bind specifically to the target mRNA, while ICC uses antibodies that bind specifically to the target protein.
These methods have been widely applied to study the site of synthesis and distribution of vitellogenin and vitelline proteins. In the blue crab, both in situ hybridization and immunohistochemistry were used to localize vitellogenin expression in the epithelial cells of hepatopancreatic tubules and associated hemocytes of vitellogenic females. In zebrafish, immunohistochemistry on plasma and liver, and in situ mRNA hybridization on liver, were used to evaluate vitellogenin expression as an indicator of exposure to estrogenic compounds. Studies on the mussel Mytilus galloprovincialis used in situ hybridization and immunohistochemistry to demonstrate that vitellogenin synthesis occurs within the oocyte, follicle, and connective cells of the female gonad.
For vitelline protein B in Fasciola hepatica, antibody raised against the protein was used to localize it in whole worms. In situ hybridization could be used to pinpoint the specific cells within the vitellaria (vitelline glands) responsible for synthesizing vpB2 mRNA, while immunocytochemistry would show where the vpB2 protein is stored and assembled into the eggshell. Studies on the ascidian Botryllus schlosseri used in situ hybridization to show that mRNAs of vitelline coat proteins are specifically expressed in oocytes and test cells, with immunohistochemistry revealing their localization around the surface of test cells in immature oocytes. Combined whole-mount in situ hybridization and immunohistochemistry protocols have also been established for use in avian embryos, which could be adapted for other organisms.
High-Throughput Proteomic Platforms
High-throughput proteomic platforms allow for the large-scale identification, quantification, and characterization of proteins in a biological sample. These techniques are invaluable for studying the complex protein composition of egg structures, including the vitelline layer and eggshell, and for identifying post-translational modifications of proteins like this compound.
Shotgun proteomics, a common approach, involves digesting proteins into peptides and then analyzing them using mass spectrometry (MS) to identify and quantify the proteins present. This method has been applied to study vitellogenin levels in marine mussels, comparing results with other techniques. Proteomic analyses have also been used to study yolk proteins derived from vitellogenins in species like the Atlantic herring.
Proteomic analysis of the vitelline membrane in birds has identified various proteins, including vitellogenin 1 and vitellogenin 2, and has revealed differences in protein composition between species. In Ciona robusta, proteomic analysis of the vitelline coat identified numerous proteins, including vitelline-coat proteins involved in self-sterility. Integrated transcriptomics and proteomics analyses have also been performed on the secretome of Fasciola hepatica, identifying various proteins including eggshell vitelline protein B1.
For this compound, high-throughput proteomic platforms can be used to:
Confirm its presence and abundance in vitelline cells and assembled eggshells.
Identify potential post-translational modifications, such as phosphorylation or glycosylation, which are known to occur in vitelline proteins and can affect their function.
Quantify changes in vpB2 levels under different physiological conditions or in response to external stimuli.
Identify interacting proteins that may be involved in vpB2 synthesis, transport, or assembly into the eggshell.
Mass spectrometry-based assays, such as LC-MS/MS, offer high sensitivity for protein quantification and can discriminate between products of different vitellogenin duplicated genes or isoforms. This level of detail is crucial for studying proteins like vitelline protein B, which exhibits microheterogeneity due to multiple coding sequences and post-translational modification.
Proteomic profiling has also been proposed to study vitellogenin contributions to fish egg quality, involving quantification of vitellogenins or their derived yolk proteins and identification of significant vitellogenins via gene knockout technology. This integrated approach, combining proteomics with genetic manipulation, represents a powerful strategy for understanding the functional significance of specific proteins like this compound within the complex process of egg formation.
Mass Spectrometry-Based Protein Identification and Quantification (e.g., LC-MS/MS, Phosphoproteomics)
Mass spectrometry (MS) is a powerful tool for the identification and quantification of proteins within complex biological samples, including those containing this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used in proteomic studies to separate and identify peptides derived from protein digestion. This technique has been applied to analyze the protein composition of vitelline membranes from various species. nih.govresearchgate.netnih.gov
For instance, label-free LC-MS/MS analysis has been used to compare the proteomic profiles of egg yolks, identifying differentially abundant proteins, including those related to the vitelline membrane. nih.govresearchgate.netnih.gov While "this compound" specifically might not always be listed, studies on vitelline membrane proteins (VMPs) and vitellogenin-derived proteins frequently utilize LC-MS/MS for identification and relative quantification. nih.govresearchgate.netnih.govresearchgate.net The technique involves sample lysis, protein extraction, digestion into peptides, and subsequent separation and analysis by LC-MS/MS. nih.govresearchgate.net
Phosphoproteomics, a subset of mass spectrometry-based proteomics, focuses on identifying and quantifying protein phosphorylation sites. Phosphorylation is a critical post-translational modification that can regulate protein function. While specific phosphoproteomic studies directly on this compound are not extensively detailed in the search results, phosphoproteomic analysis has been applied to study protein dynamics, including phosphorylation, in biological processes involving egg proteins and development. pnas.orgelifesciences.orgelifesciences.org This suggests that phosphoproteomic approaches could be valuable for understanding the regulatory mechanisms affecting this compound activity or its interactions. Studies on other egg yolk proteins and vitellogenin have utilized phosphoproteomics to map phosphorylation sites and understand their roles. pnas.orgelifesciences.orgelifesciences.orgresearchgate.net
Mass spectrometry provides detailed information about peptide sequences, allowing for protein identification through database searching. nii.ac.jp Quantitative MS approaches, such as label-free quantification or using isobaric tags, enable the comparison of protein abundance across different samples or conditions. nih.govresearchgate.netnih.gov
Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)
Two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) is a classical technique used to separate complex protein mixtures based on two properties: isoelectric point (pI) and molecular weight. usp.brslideshare.netthermofisher.com This method is valuable for visualizing the protein components of a sample and identifying variations in protein expression or post-translational modifications that alter pI or molecular weight.
In the context of vitelline proteins, 2D-PAGE has been used to analyze the protein composition of vitelline membranes. nih.govplos.orgnih.gov Proteins are first separated by isoelectric focusing (IEF) along a pH gradient, followed by separation based on molecular weight using SDS-PAGE. usp.brslideshare.netthermofisher.com This results in a gel with proteins resolved as spots, which can then be visualized by staining. usp.brslideshare.net Individual spots can be excised and subjected to further analysis, such as mass spectrometry, for protein identification. slideshare.net
Studies on vitelline protein B from Fasciola hepatica have shown microheterogeneity, which was observed through electrophoretic analysis. nih.govnih.gov This heterogeneity can be attributed to factors such as variations in amino acid sequence, post-translational modifications like tyrosine to DOPA conversion, and potentially alternative splicing or multiple gene copies. nih.govnih.gov 2D-PAGE can help resolve these different forms of the protein. While specific 2D-PAGE data for this compound is not explicitly detailed in the provided search results, the application of this technique to study the microheterogeneity of related vitelline protein B suggests its relevance for analyzing this compound.
Protein Purification and Recombinant Protein Expression Systems
To study this compound in detail, obtaining purified protein is often necessary. Protein purification techniques aim to isolate the protein of interest from a complex biological mixture. Various chromatographic methods, such as ion-exchange chromatography, hydroxylapatite chromatography, and gel filtration chromatography, can be employed for protein purification. nih.gov
Recombinant protein expression systems allow for the production of large quantities of a specific protein in a controlled environment. This involves cloning the gene encoding the protein into an expression vector and introducing it into a host organism (e.g., bacteria, yeast, insect cells, mammalian cells) to transcribe and translate the gene into protein. google.comgoogle.comevitria.com Recombinant vitelline proteins, including vitelline protein B1, have been expressed in systems like Escherichia coli. Expressing recombinant this compound could provide a source of purified protein for biochemical and immunological studies.
The production of recombinant proteins often involves the inclusion of affinity tags, such as a His-tag, which facilitates purification using techniques like immobilized metal affinity chromatography (IMAC). upenn.edu This allows for efficient one-step purification of the tagged protein. upenn.edu Recombinant vitelline protein B has been used to generate antibodies, addressing challenges associated with raising antibodies against native vitelline proteins. google.com
Structural Biology Techniques for Macromolecular Analysis
Understanding the structure of this compound and its organization within the vitelline membrane requires structural biology techniques.
Electron Microscopy (Scanning and Transmission) for Tissue and Matrix Structure
Electron microscopy, including scanning electron microscopy (SEM) and transmission electron microscopy (TEM), is invaluable for visualizing the ultrastructure of tissues and biological matrices like the vitelline membrane. nih.govplos.orgresearchgate.netnih.govresearchgate.net
SEM provides high-resolution images of the surface topography of the vitelline membrane, revealing its fibrous structure and organization. nih.govplos.orgresearchgate.netnih.gov TEM allows for the examination of the internal structure and layers of the membrane at a higher magnification, providing details about the arrangement of protein fibrils and other components. nih.govplos.orgresearchgate.net
Immunological Techniques
Immunological techniques are essential for detecting, localizing, and characterizing specific proteins like this compound.
Antibody Production and Specificity Characterization
Antibodies are critical tools for studying protein expression, localization, and function. Producing specific antibodies against this compound involves introducing the protein (or a peptide fragment) as an antigen into an animal to elicit an immune response. nih.govgoogle.commdpi.com Both polyclonal and monoclonal antibodies can be generated. google.com Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the antigen, while monoclonal antibodies are highly specific, recognizing a single epitope.
Challenges in generating antibodies against vitelline proteins have been noted, potentially due to factors like low antigenicity or cross-reactivity with modified residues like DOPA. google.com Using recombinant protein as an antigen can help overcome these issues and produce specific antibodies. google.com
Once antibodies are produced, their specificity must be characterized to ensure they selectively bind to this compound. This can be done using techniques such as Western blotting, where proteins are separated by gel electrophoresis, transferred to a membrane, and probed with the antibody. nih.gov Immunoblotting with antibodies against recombinant vitelline protein B1 has been used to detect both the recombinant protein and native eggshell precursor protein.
Immunolocalization techniques, such as immunohistochemistry or immunofluorescence microscopy, use antibodies to determine the precise location of this compound within tissues or cellular structures, such as the vitelline glands or the eggshell.
Antibodies are also used in other applications, such as immunoprecipitation to isolate the protein, or in enzyme-linked immunosorbent assays (ELISA) for quantitative detection. nih.gov
Immunofluorescence and Western Blotting for Protein Localization and Detection
Immunological techniques such as Western blotting and immunofluorescence are valuable tools for detecting and localizing this compound. Raising antibodies specifically against the primary sequence of proteins like vitelline protein B allows for their distinction in techniques such as Western blotting or in fixed, embedded tissue, which is characteristic of immunofluorescence google.com. These antibodies are useful for probing different epitopes of vitelline proteins google.com.
Studies have successfully generated high-titer sera specifically directed against vitelline protein B, as well as monoclonal antibodies specific to vpB google.com. These specific antibodies enable researchers to detect the presence of vpB2 in complex protein mixtures (Western blotting) and to visualize its distribution within cells and tissues (immunofluorescence) google.com. Furthermore, immunogold tagging, often used in conjunction with transmission electron microscopy, can visualize the localization of shell precursors, including vitelline proteins, within vitelline globules google.com. This allows for high-resolution imaging of where these proteins are stored before eggshell formation.
Bioinformatic and Computational Analysis
Bioinformatic and computational approaches play a crucial role in analyzing the characteristics, evolutionary history, and potential interactions of this compound based on its sequence data. These methods provide insights that complement experimental findings. Bioinformatics has been utilized in studies involving Fasciola hepatica proteins, including this compound, particularly in the context of identifying potential vaccine candidates semanticscholar.orgnih.gov.
In silico methods are frequently applied for the prediction of protein features such as signal peptides (using tools like SignalP) and transmembrane domains (using tools like TMHMM) from protein sequences nih.gov. For F. hepatica proteins selected for analysis, including those related to this compound, such predictions help identify secreted proteins nih.gov.
Phylogenetic Tree Construction and Evolutionary Rate Analysis
Phylogenetic analysis aims to reconstruct the evolutionary history of proteins or genes. The grouping of selected F. hepatica proteins into families, as mentioned in some studies, suggests an interest in their evolutionary relationships nih.gov. Given that vitelline protein B is a member of a protein family with variable sequences google.com, constructing phylogenetic trees would allow researchers to visualize the evolutionary relationships between vpB2 and other members of the family, as well as orthologs in different species.
Evolutionary rate analysis, often performed in conjunction with phylogenetic studies, can provide insights into the selective pressures acting on the vpB2 gene. While specific details on phylogenetic tree construction or evolutionary rate analysis specifically for this compound were not prominent in the search results, the availability of sequence data for vpB2 semanticscholar.orgnih.govoup.com and related proteins google.com provides the necessary foundation for conducting such analyses using standard bioinformatic tools. These studies could help understand the diversification of the vitelline protein B family and the evolutionary constraints on vpB2 sequence and function.
Q & A
Basic Research Questions
Q. How can vitelline protein B2 be reliably identified and quantified in avian or invertebrate biological samples?
- Methodology : Use SDS-PAGE (sodium dodecyl sulfate–polyacrylamide gel electrophoresis) for initial separation based on molecular weight, followed by Western blotting with specific antibodies for confirmation. For quantification, pair ELISA (enzyme-linked immunosorbent assay) with a high-affinity antibody targeting this compound. Ensure cross-reactivity is tested against related VM proteins (e.g., VMO1) to avoid false positives .
- Data Validation : Include internal controls (e.g., β-actin) and standard curves in ELISA to normalize batch-to-batch variability. Replicate experiments across at least three biological samples to ensure statistical significance .
Q. What experimental conditions are critical for preserving the structural integrity of this compound during extraction?
- Methodology : Avoid prolonged storage of samples at room temperature, as VM proteins like B2 are prone to degradation under non-refrigerated conditions. Use protease inhibitors (e.g., PMSF) in extraction buffers and maintain samples at 4°C during processing. Confirm protein stability via comparative SDS-PAGE analysis of fresh vs. stored samples .
- Troubleshooting : If degradation occurs, optimize buffer pH (neutral to slightly alkaline) and include reducing agents (e.g., DTT) to prevent disulfide bond disruption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported functional roles of this compound across studies?
- Analytical Framework :
- Hypothesis Testing : Compare B2’s expression patterns (via qRT-PCR or immunohistochemistry) in different developmental stages or tissues to clarify context-dependent roles.
- Data Reconciliation : Use meta-analysis to identify common variables (e.g., species-specific isoforms, post-translational modifications) that may explain divergent findings. For example, VMO2 in some species shares 100% identity with β-defensin-11, suggesting dual roles in structural support and antimicrobial defense .
Q. What computational strategies are effective for predicting the 3D structure of this compound when experimental data is scarce?
- Methodology : Use homology modeling tools (e.g., SWISS-MODEL, I-TASSER) with templates from structurally characterized homologs (e.g., β-defensin family proteins). Validate predictions with molecular dynamics simulations to assess stability under physiological conditions .
- Limitations : Address low-sequence similarity regions by integrating ab initio modeling for disordered segments. Cross-validate with circular dichroism (CD) spectroscopy to confirm secondary structure predictions .
Q. How can researchers optimize protocols for studying post-translational modifications (PTMs) of this compound?
- Methodology :
- Enrichment : Use lectin affinity chromatography for glycosylation analysis or TiO2 columns for phosphorylation.
- Detection : Combine mass spectrometry (LC-MS/MS) with immunoaffinity purification to identify PTMs. For low-abundance samples, employ tandem mass tags (TMT) for multiplexed quantification .
Methodological and Reproducibility Considerations
Q. What statistical approaches are recommended for analyzing this compound expression data in high-throughput studies?
- Guidelines : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for proteomics or transcriptomics datasets. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Report effect sizes and confidence intervals to enhance interpretability .
- Reproducibility : Adhere to NIH preclinical reporting guidelines, including detailed descriptions of sample sizes, randomization, and blinding protocols .
Q. How should researchers design experiments to investigate the interaction between this compound and other VM components?
- Experimental Workflow :
- Co-Immunoprecipitation (Co-IP) : Use crosslinkers (e.g., DSS) to stabilize transient interactions between B2 and partners like lysozyme or ovomucin.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD) for B2 with putative ligands .
Data Presentation and Publication Standards
Q. What criteria should guide the inclusion of this compound data in peer-reviewed manuscripts?
- Best Practices :
- Selectivity : Prioritize novel findings (e.g., newly identified PTMs or interaction partners) over confirmatory data.
- Transparency : Deposit raw data (e.g., mass spectra, gel images) in public repositories like PRIDE or Figshare. Reference datasets using persistent identifiers (DOIs) .
- Ethical Compliance : Disclose conflicts of interest and adhere to journal-specific policies on animal or human subject research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
